(+)-15-epi Cloprostenol
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Overview
Description
- “(+)-15-epi Cloprostenol” is an organic compound and a synthetic analogue of prostaglandin F₂α (PGF₂α).
- Its chemical formula is C₂₂H₂₉ClO₆, and it exhibits the highest activity among commonly used PGF₂α analogs .
- The compound plays a crucial role in reproductive processes in animals, including inducing estrus and causing abortion.
Preparation Methods
- Synthetic routes for (+)-15-epi Cloprostenol involve chemical transformations.
- Industrial production methods typically include multistep processes with specific reaction conditions.
- Unfortunately, detailed synthetic procedures are not readily available in the sources I found.
Chemical Reactions Analysis
- (+)-15-epi Cloprostenol undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly specified in the available information.
- Major products formed from these reactions are essential for further research.
Scientific Research Applications
- Chemistry: Used as a luteolytic agent to induce estrus in animals.
- Biology: Regulates corpus luteum function and influences reproductive cycles.
- Medicine: Treats persistent luteal structures, uterine infections, and postpartum conditions in livestock .
- Industry: Valuable in animal husbandry and reproductive management.
Mechanism of Action
- The compound exerts its effects by binding to FP receptors.
- It causes luteolysis, leading to regression of the corpus luteum and reduced progesterone production.
- This effect facilitates estrus induction and abortion .
Comparison with Similar Compounds
- (+)-15-epi Cloprostenol is unique due to its high biological activity.
- Similar compounds include other PGF₂α analogs, but none match its potency.
Properties
CAS No. |
40665-93-8 |
---|---|
Molecular Formula |
C22H29ClO6 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16?,18-,19-,20+,21+/m1/s1 |
InChI Key |
VJGGHXVGBSZVMZ-ZMFQUMIGSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Synonyms |
16-(3-chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha 16-CPOTN-PGF2 alpha |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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